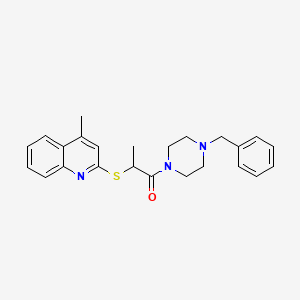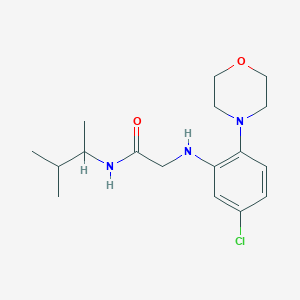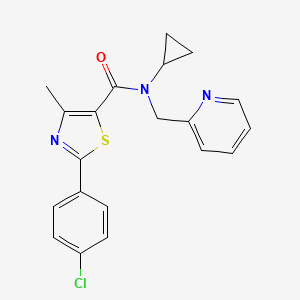
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one, also known as BQ-123, is a synthetic peptide that belongs to the class of endothelin receptor antagonists. It has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and cancer.
Mécanisme D'action
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one acts as a competitive antagonist of the endothelin ETA receptor, which is primarily expressed in vascular smooth muscle cells. By blocking the binding of endothelin-1 to its receptor, 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one can inhibit the vasoconstrictive effects of endothelin-1 and promote vasodilation, leading to a decrease in blood pressure and improvement in cardiac function.
Biochemical and Physiological Effects
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one has been shown to have several biochemical and physiological effects. It can inhibit the proliferation and migration of vascular smooth muscle cells, which are involved in the development of atherosclerosis and restenosis. 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one can also reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one has several advantages for lab experiments, including its high potency and selectivity for the endothelin ETA receptor. However, it also has some limitations, such as its relatively short half-life and poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one has several potential future directions for research. One of the most promising areas is its use as a therapeutic agent for various diseases, including hypertension, heart failure, and cancer. Additionally, 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one can be used as a tool to investigate the role of the endothelin system in various physiological and pathological processes. Further studies are needed to explore the pharmacokinetics, safety, and efficacy of 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one in preclinical and clinical settings.
Méthodes De Synthèse
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase synthesis. One of the most commonly used methods involves the condensation of 4-benzylpiperazine with 4-methyl-2-mercaptobenzaldehyde, followed by the coupling of the resulting intermediate with propanoyl chloride.
Applications De Recherche Scientifique
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one has been widely studied for its potential therapeutic applications in various diseases. It has been shown to be a potent and selective antagonist of the endothelin ETA receptor, which is involved in the regulation of blood pressure, vascular tone, and cardiac function. 1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one has been investigated as a potential treatment for hypertension, heart failure, and pulmonary arterial hypertension.
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3OS/c1-18-16-23(25-22-11-7-6-10-21(18)22)29-19(2)24(28)27-14-12-26(13-15-27)17-20-8-4-3-5-9-20/h3-11,16,19H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVOFPSLZOKUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[1-[(5-chloro-1-methylimidazol-2-yl)methylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B7681542.png)

![4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide](/img/structure/B7681549.png)
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[methyl(1-phenylethyl)amino]ethanone](/img/structure/B7681551.png)
![4-tert-butyl-2,6-dimethyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]benzenesulfonamide](/img/structure/B7681556.png)

![N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B7681574.png)

![2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide](/img/structure/B7681596.png)
![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7681617.png)
![2-(1,2-benzoxazol-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7681636.png)
![2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7681637.png)
![2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide](/img/structure/B7681641.png)
![4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide](/img/structure/B7681645.png)